molecular formula C13H16N2O2 B11473530 1,1,10b-Trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]phthalazin-3-one

1,1,10b-Trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]phthalazin-3-one

Cat. No.: B11473530
M. Wt: 232.28 g/mol
InChI Key: SLMYQNUHXKWASE-UHFFFAOYSA-N
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Description

1,1,10b-Trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]phthalazin-3-one is a complex organic compound with a unique structure that includes an oxazolo ring fused to a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,10b-Trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]phthalazin-3-one typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include:

    Formation of the Oxazolo Ring: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the Phthalazinone Core: This can be achieved through a series of condensation reactions, often using reagents such as hydrazine or its derivatives.

    Methylation: The final step usually involves the methylation of the intermediate compound to introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1,10b-Trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]phthalazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1,10b-Trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]phthalazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1,10b-Trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]phthalazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are influenced by the compound’s activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,10b-Trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one
  • 8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one

Uniqueness

1,1,10b-Trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]phthalazin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazolo ring fused to a phthalazinone core differentiates it from similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1,1,10b-trimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]phthalazin-3-one

InChI

InChI=1S/C13H16N2O2/c1-12(2)13(3)10-7-5-4-6-9(10)8-14-15(13)11(16)17-12/h4-7,14H,8H2,1-3H3

InChI Key

SLMYQNUHXKWASE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(C3=CC=CC=C3CNN2C(=O)O1)C)C

Origin of Product

United States

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